molecular formula C11H9F3O3 B14805641 3-Cyclopropoxy-2-(trifluoromethyl)benzoic acid

3-Cyclopropoxy-2-(trifluoromethyl)benzoic acid

Cat. No.: B14805641
M. Wt: 246.18 g/mol
InChI Key: FHAWLNOOJQEEOS-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-2-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C11H9F3O3 It is characterized by the presence of a cyclopropoxy group and a trifluoromethyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-2-(trifluoromethyl)benzoic acid typically involves the reaction of 3-(trifluoromethyl)benzoic acid with cyclopropanol under specific conditions. One common method is the esterification of 3-(trifluoromethyl)benzoic acid with cyclopropanol in the presence of a strong acid catalyst, such as sulfuric acid, followed by hydrolysis to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-2-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Cyclopropoxy-2-(trifluoromethyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-2-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The cyclopropoxy group can interact with active sites of enzymes, potentially inhibiting their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopropoxy-2-(trifluoromethyl)benzoic acid is unique due to the presence of both the cyclopropoxy and trifluoromethyl groups, which confer distinct chemical and biological properties. The combination of these groups can enhance the compound’s stability, reactivity, and potential therapeutic applications compared to similar compounds .

Properties

Molecular Formula

C11H9F3O3

Molecular Weight

246.18 g/mol

IUPAC Name

3-cyclopropyloxy-2-(trifluoromethyl)benzoic acid

InChI

InChI=1S/C11H9F3O3/c12-11(13,14)9-7(10(15)16)2-1-3-8(9)17-6-4-5-6/h1-3,6H,4-5H2,(H,15,16)

InChI Key

FHAWLNOOJQEEOS-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC=CC(=C2C(F)(F)F)C(=O)O

Origin of Product

United States

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